molecular formula C14H10ClF3O B6384407 5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1262004-04-5

5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384407
CAS RN: 1262004-04-5
M. Wt: 286.67 g/mol
InChI Key: IJEOQCUAZGWOKV-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95% (referred to hereafter as 5-CMPT-95%) is a synthetic compound used in a range of scientific research applications. It is an aromatic compound with a phenolic group, which has been extensively studied for its potential uses in medicinal and biochemical research.

Scientific Research Applications

5-CMPT-95% has a wide range of potential applications in medicinal and biochemical research. It has been used in a number of studies to investigate the biochemical and physiological effects of various compounds, as well as in the development of new drugs and drug delivery systems. It has also been used to study the effects of various drugs on the human body, as well as to study the mechanisms of drug action.

Mechanism of Action

The mechanism of action of 5-CMPT-95% is not yet fully understood. However, it is believed to act as an agonist of certain cell receptors, which can lead to a variety of biochemical and physiological effects. It has also been suggested that 5-CMPT-95% may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-95% have been extensively studied. It has been shown to have a variety of effects on cells, including the inhibition of certain enzymes, the activation of certain cell receptors, and the modulation of certain metabolic pathways. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

5-CMPT-95% is a useful compound for laboratory experiments due to its high purity and stability. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound is highly toxic, and should be handled with care when used in laboratory experiments.

Future Directions

The potential future directions for 5-CMPT-95% are vast. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new uses for it in medicinal and biochemical research. Additionally, further research is needed to develop safer and more effective methods of synthesis and use. Finally, further research is needed to develop new drug delivery systems based on the compound.

Synthesis Methods

The synthesis of 5-CMPT-95% begins with the reaction of 3-chloro-5-methylphenol with trifluoromethanesulfonic acid. This reaction produces a phenol triflate ester, which is then reacted with sodium iodide in acetonitrile to form the desired product, 5-CMPT-95%. This procedure is described in detail in the literature, and a full list of materials and reagents is provided.

properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c1-8-2-9(5-12(15)3-8)10-4-11(14(16,17)18)7-13(19)6-10/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEOQCUAZGWOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686632
Record name 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-04-5
Record name 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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